molecular formula C6H8N2 B14788861 2-Azabicyclo[3.1.0]hexane-3-carbonitrile

2-Azabicyclo[3.1.0]hexane-3-carbonitrile

Cat. No.: B14788861
M. Wt: 108.14 g/mol
InChI Key: ZQSMZFIOPBRRKZ-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.1.0]hexane-3-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in various fields of research and industry. This compound is characterized by its bicyclic structure, which includes a three-membered ring fused to a five-membered ring, with a nitrile group attached to the three-membered ring. The unique structure of this compound makes it an interesting subject for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.1.0]hexane-3-carbonitrile can be achieved through various methods. One common approach involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This method allows for the formation of either the exo- or endo-isomers of the compound with high diastereoselectivity. Another method involves the photochemical decomposition of CHF2-substituted pyrazolines, which provides a practical synthesis route with excellent functional group tolerance .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that do not require distillation or chromatographic purification. The use of rhodium-catalyzed cyclopropanation and photochemical decomposition methods are particularly suitable for large-scale production due to their efficiency and simplicity .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.0]hexane-3-carbonitrile undergoes various chemical reactions, including cyclopropanation, oxidation, and substitution reactions. The compound’s reactivity is influenced by the presence of the nitrile group and the strained bicyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various isomers of this compound and its derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Azabicyclo[3.1.0]hexane-3-carbonitrile has diverse applications in scientific research, particularly in medicinal chemistry and drug design. The compound’s unique structure makes it a valuable scaffold for developing biologically active molecules. It has been used as a core structure in the synthesis of protease inhibitors, antiviral agents, and kinase inhibitors . Additionally, the compound’s derivatives have shown potential as reuptake inhibitors of serotonin, noradrenaline, and dopamine, making them useful in the treatment of neurological and neurodegenerative diseases .

Mechanism of Action

Comparison with Similar Compounds

2-Azabicyclo[3.1.0]hexane-3-carbonitrile can be compared with other similar compounds, such as 3-Azabicyclo[3.1.0]hexane derivatives and 2-Azabicyclo[3.2.1]octane . These compounds share similar bicyclic structures but differ in their ring sizes and functional groups. The unique nitrile group in this compound distinguishes it from other compounds and contributes to its specific reactivity and applications.

List of Similar Compounds

Properties

IUPAC Name

2-azabicyclo[3.1.0]hexane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c7-3-5-1-4-2-6(4)8-5/h4-6,8H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSMZFIOPBRRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2NC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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